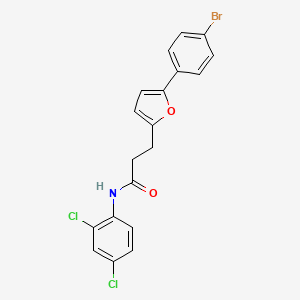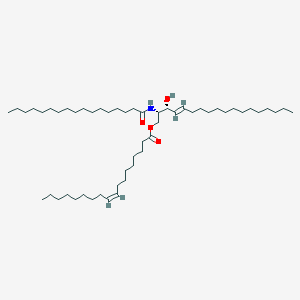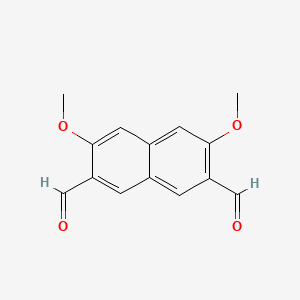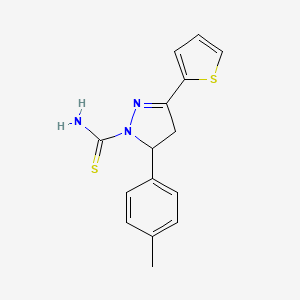
4-Methylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metilazobenceno, también conocido como p-Metilazobenceno, es un compuesto orgánico con la fórmula molecular C13H12N2. Pertenece a la clase de compuestos azoicos, que se caracterizan por la presencia de un doble enlace nitrógeno-nitrógeno (N=N) que une dos anillos aromáticos. Este compuesto es conocido por su vibrante color y se utiliza a menudo en los procesos de teñido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 4-Metilazobenceno puede sintetizarse mediante la reacción de acoplamiento azoico, que implica la reacción de una sal de diazonio con un compuesto aromático. La ruta sintética típica incluye los siguientes pasos:
Diazotación: La anilina se trata con ácido nitroso para formar una sal de diazonio.
Reacción de Acoplamiento: La sal de diazonio se hace reaccionar entonces con tolueno en condiciones básicas para formar 4-Metilazobenceno.
Métodos de Producción Industrial: La producción industrial de 4-Metilazobenceno sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener una calidad constante.
3. Análisis de las Reacciones Químicas
Tipos de Reacciones: 4-Metilazobenceno experimenta varias reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar compuestos azoxicos.
Reducción: La reducción de 4-Metilazobenceno conduce a la formación de compuestos hidrazoicos.
Sustitución: Pueden producirse reacciones de sustitución electrófila en los anillos aromáticos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.
Sustitución: Las reacciones de halogenación y nitración se llevan a cabo típicamente utilizando halógenos y ácido nítrico, respectivamente.
Productos Principales Formados:
Oxidación: Compuestos azoxicos.
Reducción: Compuestos hidrazoicos.
Sustitución: Derivados halogenados o nitrados de 4-Metilazobenceno.
4. Aplicaciones de la Investigación Científica
4-Metilazobenceno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos y como reactivo en química analítica.
Biología: Los estudios han explorado su potencial como molécula fotoswitchable para controlar los procesos biológicos.
Medicina: Se están llevando a cabo investigaciones para investigar su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Se utiliza ampliamente en la industria del teñido para colorear textiles y otros materiales
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound leads to the formation of hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Methylazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studies have explored its potential as a photoswitchable molecule for controlling biological processes.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials
Mecanismo De Acción
El mecanismo de acción de 4-Metilazobenceno implica su capacidad de sufrir fotoisomerización. Al exponerse a la luz, el compuesto puede cambiar entre sus isómeros trans y cis. Esta fotoisomerización afecta a la distribución electrónica dentro de la molécula, provocando cambios en sus propiedades químicas y físicas. Esta propiedad se explota en diversas aplicaciones, incluyendo interruptores moleculares y sensores .
Compuestos Similares:
Azobenceno: El compuesto padre de 4-Metilazobenceno, sin el grupo metilo.
4-Metoxiazobenceno: Estructura similar pero con un grupo metoxi en lugar de un grupo metilo.
4-Nitroazobenceno: Contiene un grupo nitro, lo que lleva a diferentes propiedades químicas.
Singularidad: 4-Metilazobenceno es único debido a su patrón de sustitución específico, que imparte distintos efectos electrónicos y estéricos. Esto lo hace particularmente útil en aplicaciones que requieren un control preciso de las interacciones moleculares y la reactividad .
Comparación Con Compuestos Similares
Azobenzene: The parent compound of 4-Methylazobenzene, lacking the methyl group.
4-Methoxyazobenzene: Similar structure but with a methoxy group instead of a methyl group.
4-Nitroazobenzene: Contains a nitro group, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Número CAS |
949-87-1 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(4-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
GIJSVMOPNUOZBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)





![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
